

Application Notes: Synucleozid™ for Investigating α -Synuclein's Role in Synaptic Function

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Compound of Interest

Compound Name: Synucleozid hydrochloride

Cat. No.: B8104009

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Product Name: Synucleozid™

Catalogue Number: SYN-001

Description: Synucleozid™ is a novel, cell-permeable small molecule designed to specifically modulate the aggregation of α -synuclein. It offers a powerful tool for researchers studying the physiological and pathological roles of α -synuclein at the synapse. By inhibiting the formation of toxic oligomers and fibrils, Synucleozid™ allows for the investigation of the function of monomeric and multimeric α -synuclein in synaptic vesicle trafficking, neurotransmitter release, and overall synaptic integrity.

Mechanism of Action: Synucleozid™ is believed to bind to the non-amyloid- β component (NAC) region of α -synuclein, a critical domain for its self-aggregation. This interaction stabilizes the native conformation of α -synuclein, preventing its misfolding and subsequent assembly into β -sheet-rich oligomers and fibrils. This targeted action allows for the elucidation of α -synuclein functions that are independent of its aggregation-induced toxicity.

Key Applications:

- **Studying Synaptic Vesicle Dynamics:** Investigate the role of non-aggregated α -synuclein in the clustering, mobilization, and recycling of synaptic vesicles.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- **Modulating Neurotransmitter Release:** Examine the impact of α -synuclein on the release of neurotransmitters, such as dopamine.[\[2\]](#)[\[5\]](#)[\[6\]](#)

- Investigating Synaptic Plasticity: Explore the involvement of α -synuclein in processes of synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD).[\[5\]](#)
[\[6\]](#)
- Elucidating Neurotoxicity Mechanisms: Differentiate between the toxic effects of α -synuclein aggregates and the physiological functions of its soluble forms.[\[7\]](#)[\[8\]](#)
- Drug Discovery and Development: Screen for novel therapeutic agents that target α -synuclein aggregation and toxicity in models of synucleinopathies like Parkinson's disease.
[\[9\]](#)[\[10\]](#)

Quantitative Data Summary:

The following tables summarize the expected quantitative effects of Synucleozid™ in common experimental paradigms based on published literature on α -synuclein research.

Table 1: Effect of Synucleozid™ on α -Synuclein Aggregation

Assay	Treatment	α -Synuclein Monomers (%)	α -Synuclein Oligomers (%)	α -Synuclein Fibrils (%)
Thioflavin T Assay	Vehicle	20	50	30
Synucleozid™ (10 μ M)	75	20	5	
Sedimentation Assay	Vehicle	30	45	25
Synucleozid™ (10 μ M)	80	15	5	

Table 2: Effect of Synucleozid™ on Synaptic Vesicle Pool Dynamics

Parameter	Vehicle	Synucleozid™ (10 µM)
Recycling Pool Size (as % of total)	15	25
Reserve Pool Size (as % of total)	85	75
Vesicle Motility (µm ² /s)	0.05	0.12

Table 3: Effect of Synucleozid™ on Neurotransmitter Release

Condition	Vehicle	Synucleozid™ (10 µM)
Evoked Dopamine Release (pA)	150	250
Spontaneous Release Frequency (Hz)	0.5	0.8

Experimental Protocols

Protocol 1: In Vitro α-Synuclein Aggregation Assay

This protocol describes how to assess the inhibitory effect of Synucleozid™ on α-synuclein aggregation using a Thioflavin T (ThT) fluorescence assay.

Materials:

- Recombinant human α-synuclein protein
- Thioflavin T (ThT)
- Phosphate-buffered saline (PBS), pH 7.4
- Synucleozid™
- 96-well black, clear-bottom plates

- Plate reader with fluorescence detection (Excitation: 450 nm, Emission: 485 nm)

Procedure:

- Prepare a 100 μM solution of recombinant α -synuclein in PBS.
- Prepare a stock solution of Synucleozid™ in DMSO.
- In a 96-well plate, add 90 μL of the α -synuclein solution to each well.
- Add 10 μL of Synucleozid™ at various concentrations (e.g., 0.1, 1, 10, 100 μM) or vehicle (DMSO) to the wells.
- Add ThT to a final concentration of 20 μM in each well.
- Incubate the plate at 37°C with continuous shaking.
- Measure the fluorescence intensity at regular intervals (e.g., every hour) for up to 72 hours.
- Plot the fluorescence intensity against time to monitor the kinetics of α -synuclein aggregation.

Protocol 2: Analysis of Synaptic Vesicle Recycling in Primary Neurons

This protocol details the use of Synucleozid™ to study the role of α -synuclein in synaptic vesicle recycling using pH-sensitive fluorescent proteins (e.g., synaptophysin-pHluorin).

Materials:

- Primary hippocampal or cortical neurons
- Lentivirus or AAV encoding synaptophysin-pHluorin
- Synucleozid™
- Tyrode's solution

- High potassium stimulation buffer
- Fluorescence microscope with live-cell imaging capabilities

Procedure:

- Culture primary neurons and transduce with synaptophysin-pHluorin expression vector.
- After 10-14 days in vitro, treat the neurons with Synucleozid™ (10 µM) or vehicle for 24 hours.
- Mount the culture dish on the microscope stage and perfuse with Tyrode's solution.
- Acquire a baseline fluorescence image.
- Stimulate the neurons with high potassium buffer for 30 seconds to induce exocytosis, which will quench the pHluorin signal.
- Wash with Tyrode's solution to allow for endocytosis and re-acidification of vesicles, leading to fluorescence recovery.
- Record images throughout the stimulation and recovery phases.
- Quantify the fluorescence intensity over time to determine the rates of exocytosis and endocytosis.

Protocol 3: Assessment of α -Synuclein-Induced Toxicity in a Cellular Model

This protocol outlines a method to evaluate the protective effects of Synucleozid™ against α -synuclein-induced cytotoxicity in a human neuroblastoma cell line (e.g., SH-SY5Y).

Materials:

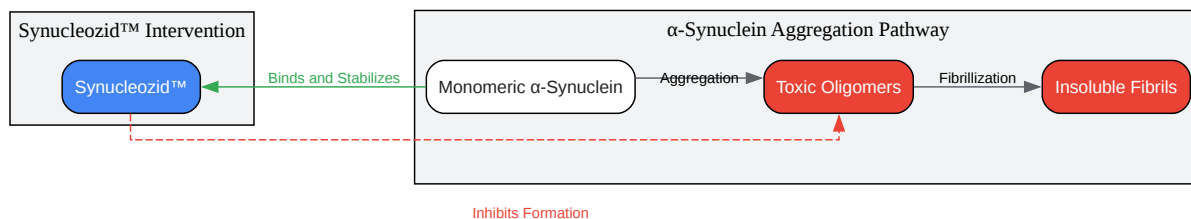
- SH-SY5Y cells
- Plasmid encoding wild-type or mutant (e.g., A53T) human α -synuclein

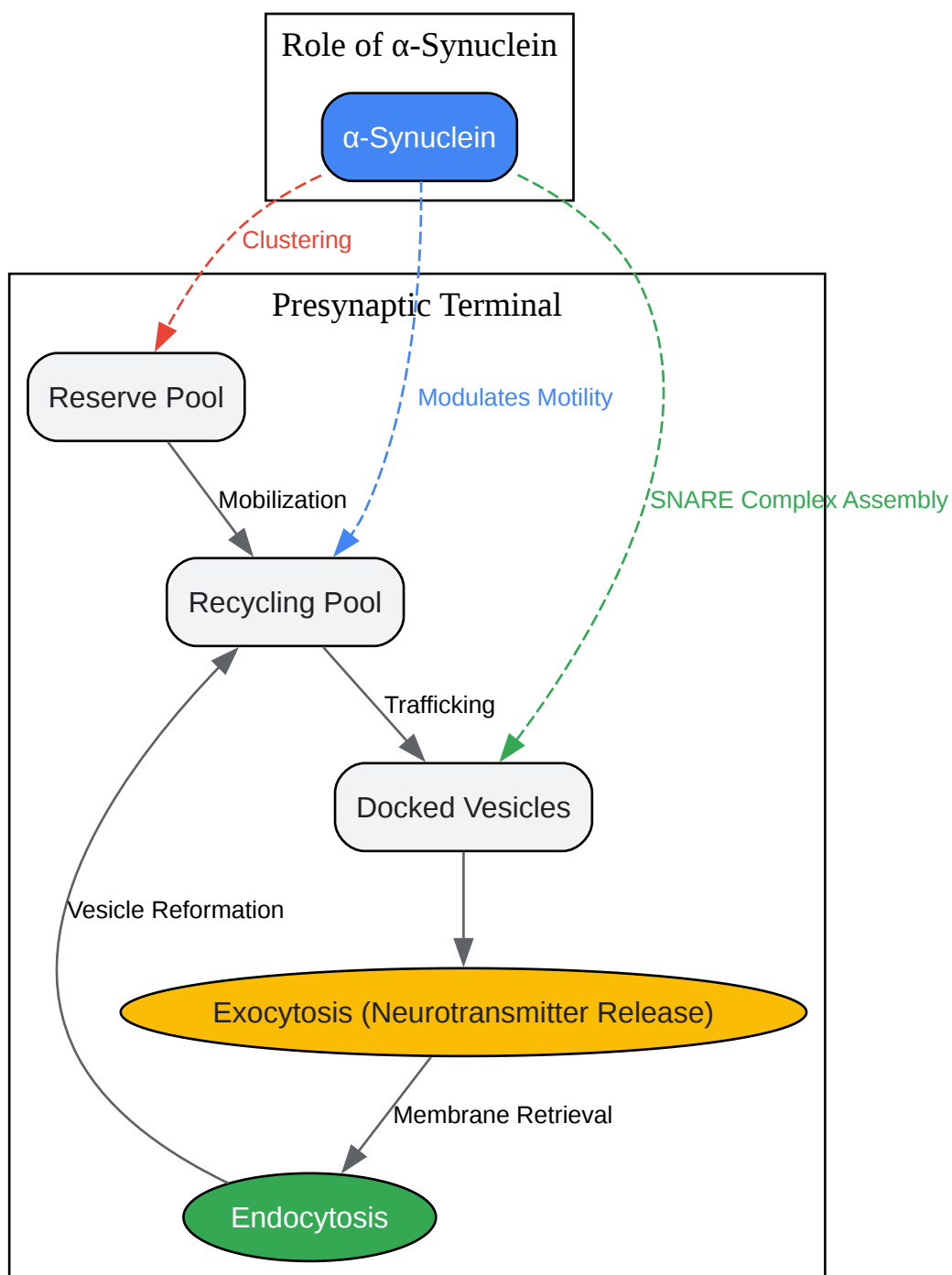
- Transfection reagent
- Synucleozid™
- Cell viability assay kit (e.g., MTT or LDH assay)
- Microplate reader

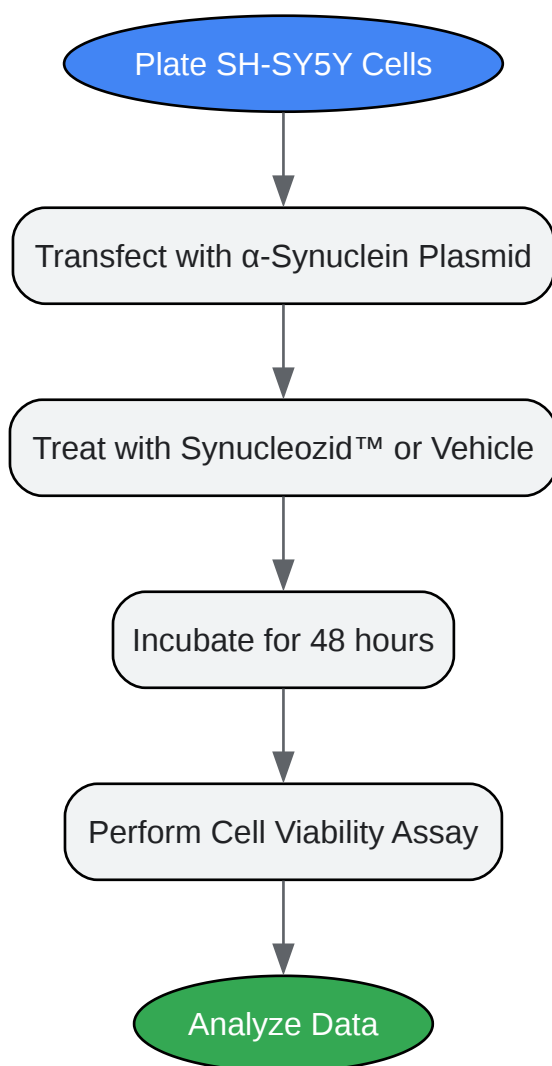
Procedure:

- Plate SH-SY5Y cells in a 96-well plate.
- Transfect the cells with the α -synuclein expression plasmid.
- 24 hours post-transfection, treat the cells with Synucleozid™ (10 μ M) or vehicle.
- Incubate for an additional 48 hours.
- Perform the cell viability assay according to the manufacturer's instructions.
- Measure the absorbance or fluorescence using a microplate reader to quantify cell viability.

Visualizations







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References

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